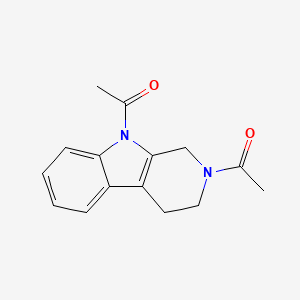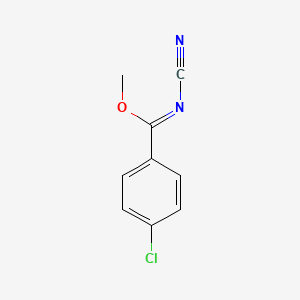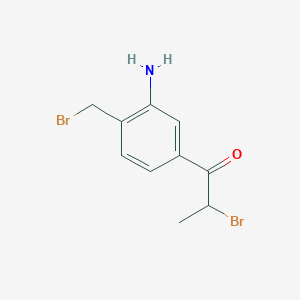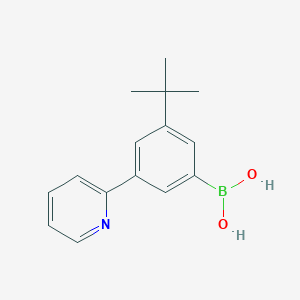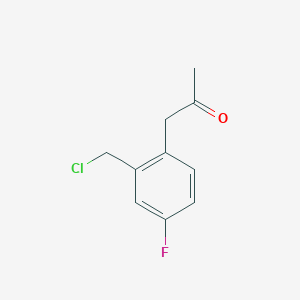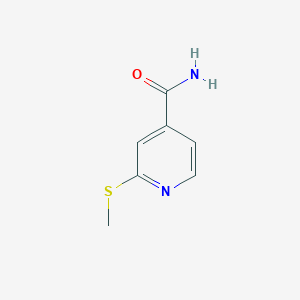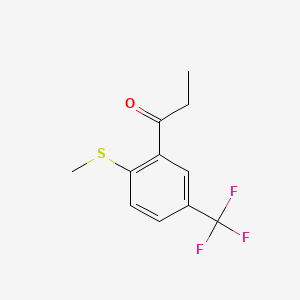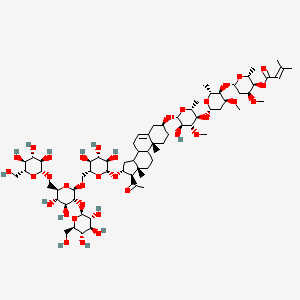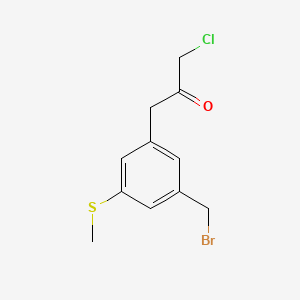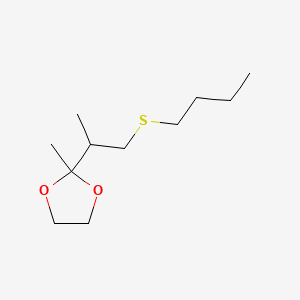
2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is a heterocyclic acetal compound It is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the acetalization of aldehydes or ketalization of ketones. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, ammonia (NH3), amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in polymer synthesis.
Biology: Employed in the study of enzyme mechanisms and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Industry: Utilized in the production of polyacetals and as a reaction medium in various chemical processes.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane, used in similar applications but with different chemical properties.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced with an oxygen atom.
Uniqueness
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
102145-07-3 |
|---|---|
Molekularformel |
C11H22O2S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
2-(1-butylsulfanylpropan-2-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2S/c1-4-5-8-14-9-10(2)11(3)12-6-7-13-11/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
AWYZLLHTKSDDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC(C)C1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


